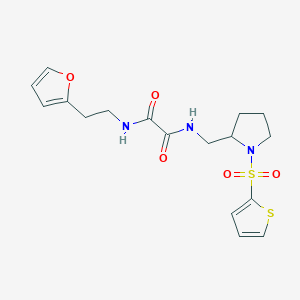

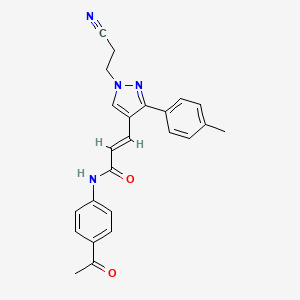

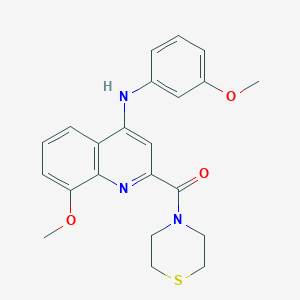

![molecular formula C22H16ClN3O B2362039 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine CAS No. 439109-62-3](/img/structure/B2362039.png)

4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine” is a chemical compound . It’s a part of the pyridine family, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .

Chemical Reactions Analysis

The chemical reactions involving pyridines have been studied extensively. For instance, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” by Fagnou and co-workers in 2005 .

Scientific Research Applications

Nonlinear Optical Properties

4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine, as part of the broader class of pyrimidine derivatives, shows promise in nonlinear optics (NLO) fields. Pyrimidine rings are prevalent in nature, being part of DNA and RNA. The structural, electronic, and NLO properties of thiopyrimidine derivatives have been extensively studied using density functional theory, highlighting their potential in high-tech optoelectronic applications (Hussain et al., 2020).

Synthesis Methods

The synthesis of 4-chloro-6-substituted phenyl pyrimidine, a key intermediate in various enzyme inhibitors, has been achieved using conventional methods. This process is significant for its simplicity and efficiency, avoiding the need for special catalysts (Németh et al., 2010).

Photophysical Properties

Pyrimidine derivatives have been synthesized and characterized for their photophysical properties. These properties, including absorption and emission wavelengths, are influenced by solvent polarity, indicating potential applications in fluorescence and dye technology (Mellado et al., 2021).

Antioxidant and Radioprotective Activities

A specific pyrimidine derivative, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydro pyrimidine-5-carboxylate, has been explored for its antioxidant properties and potential radioprotective activities, using in vitro assays and a Drosophila melanogaster model system (Mohan et al., 2014).

Chemotherapeutic Potential

The chemotherapeutic potential of pyrimidine derivatives is highlighted by a study involving spectroscopic analysis and molecular docking. The analysis suggests that certain pyrimidine compounds may exhibit anti-diabetic properties, making them candidates for further investigation in drug discovery (Ajani et al., 2019).

Future Directions

The future directions in the field of pyridine research involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . There is also particular interest in improving the poor reaction success of 2-pyridyl boron nucleophiles .

properties

IUPAC Name |

4-[2-[(4-chlorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O/c23-18-7-5-16(6-8-18)15-27-21-4-2-1-3-19(21)20-11-14-25-22(26-20)17-9-12-24-13-10-17/h1-14H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZGZLRXPKIHBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)C3=CC=NC=C3)OCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

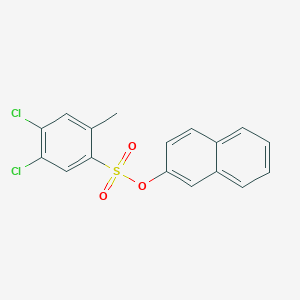

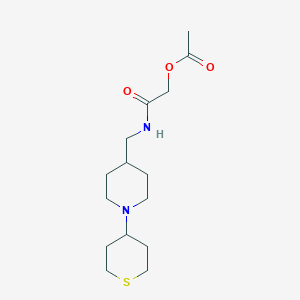

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2361959.png)

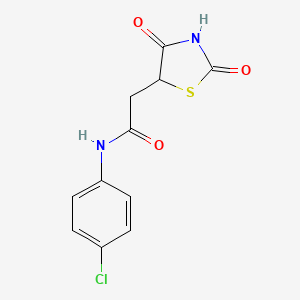

![2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide](/img/structure/B2361971.png)

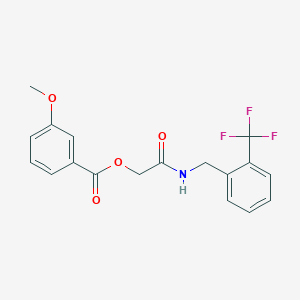

![3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2361973.png)

![2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2361974.png)

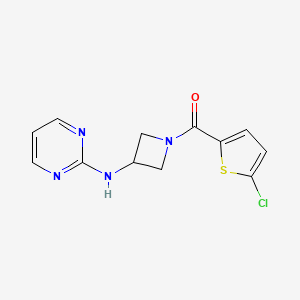

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361977.png)